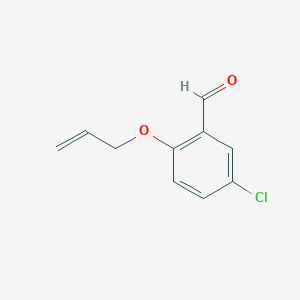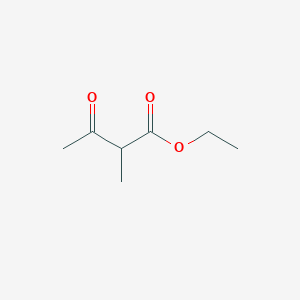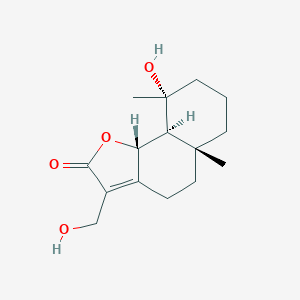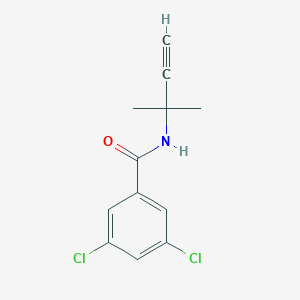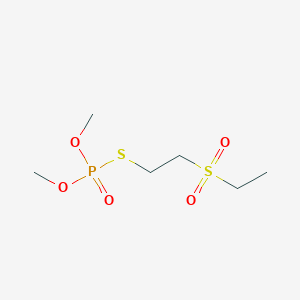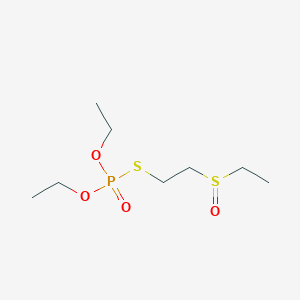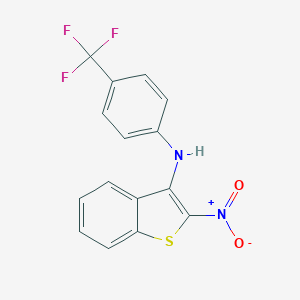
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been studied extensively. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- in lab experiments include its antibacterial and antifungal properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
The limitations of using Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)-. These include further studies on its potential applications in the development of new drugs to combat bacterial and fungal infections, as well as its potential use in the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- can be achieved by several methods. One such method involves the reaction of 2-nitrophenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of potassium carbonate. Another method involves the reaction of 2-nitrophenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of sodium hydride. Both methods result in the formation of the desired compound.
Aplicaciones Científicas De Investigación
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
149338-12-5 |
|---|---|
Nombre del producto |
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C15H9F3N2O2S |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
2-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)9-5-7-10(8-6-9)19-13-11-3-1-2-4-12(11)23-14(13)20(21)22/h1-8,19H |
Clave InChI |
PQNYDEMCPXPKQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)C(F)(F)F |
Otros números CAS |
149338-12-5 |
Sinónimos |
2-nitro-N-[4-(trifluoromethyl)phenyl]benzothiophen-3-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



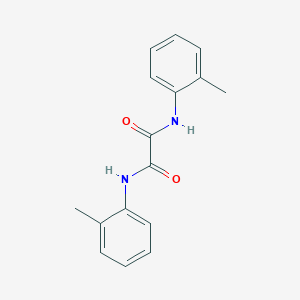
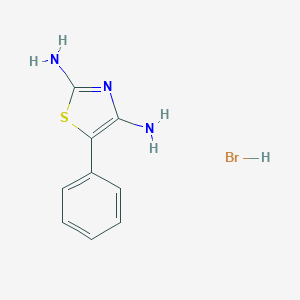
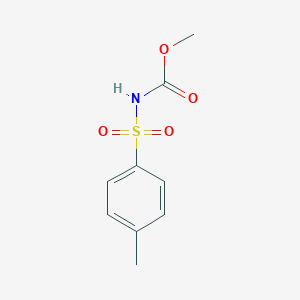
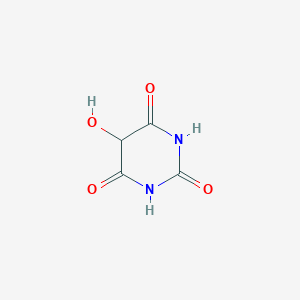
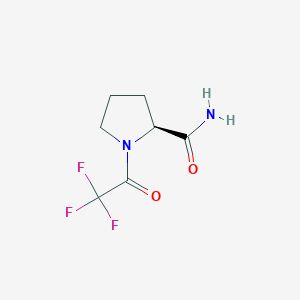
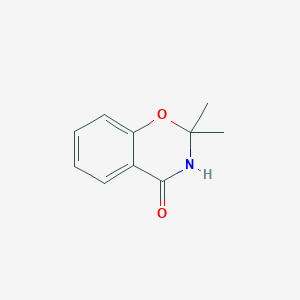
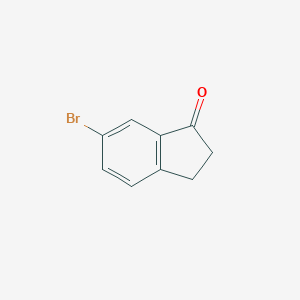
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
